1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H12N4S.2HCl. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Properties
IUPAC Name |
2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.2ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYWQFEHUHGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69389-17-9 | |
| Record name | 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves several steps. One common method includes the reaction of 2-methyl-1,3,4-thiadiazole with piperazine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride exhibits significant biological activity, making it a candidate for various pharmacological applications:
- Antimicrobial Activity : Research indicates that compounds containing the thiadiazole moiety exhibit antimicrobial properties. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
- Anticancer Properties : Some studies have identified piperazine derivatives as having anticancer effects. The incorporation of the thiadiazole ring may enhance these properties, making it a subject of interest for cancer research .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Central Nervous System Disorders : Due to its structural similarity to known psychoactive compounds, this compound may have potential as a treatment for anxiety and depression. Its effects on neurotransmitter systems are under investigation .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of piperazine with appropriate thiadiazole precursors. This process allows for the modification of the thiadiazole ring to enhance biological activity or alter pharmacokinetic properties.
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical and laboratory settings:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives against resistant bacterial strains. The findings indicated that certain modifications to the thiadiazole structure significantly enhanced antibacterial potency .
- Cancer Research : A recent investigation into the anticancer properties of piperazine derivatives showed promising results in inhibiting tumor growth in vitro. The study emphasized the importance of structural modifications for enhancing efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Phenyl-1,3,4-thiadiazole: Studied for its potential as an anti-inflammatory and analgesic agent.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Biological Activity
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The chemical properties of this compound include:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₄Cl₂N₄S |
| Molecular Weight | 257.19 g/mol |
| IUPAC Name | 2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole; dihydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- A study highlighted the effectiveness of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with substitutions at the thiadiazole ring showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Specific derivatives demonstrated zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied:
- The cytostatic properties of compounds containing the 2-amino-1,3,4-thiadiazole moiety have been documented. These compounds have shown promise in inhibiting cancer cell proliferation .
- In vitro studies have demonstrated that certain thiadiazole derivatives can induce apoptosis in various cancer cell lines .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Antimicrobial Mechanism : Thiadiazole derivatives may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
- Anticancer Mechanism : They may induce apoptosis through the activation of caspases or inhibit specific signaling pathways involved in cancer cell survival .
Case Studies
Several case studies have illustrated the efficacy of thiadiazole derivatives:
Q & A
Q. What methodologies assess the compound’s potential as a nitrosamine precursor?
- Methodological Answer : Conduct accelerated stability testing under gastric pH (1.2–3.0) with nitrite sources. Quantify nitrosamine formation (e.g., NDMA) via GC-MS and compare to IARC carcinogenicity thresholds. Mitigation strategies include adding ascorbic acid as a scavenger .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
